5-[(2-oxo-2-phenylethyl)sulfanyl]-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
In heterocyclic chemistry, imidazole containing moiety occupied a unique position . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Biologically Active Quinazoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids are significant due to their extensive range of bioactivities. Historically, compounds from these classes have been isolated from natural sources, undergoing modifications to enhance their biological effects. These modifications have led to the development of compounds with antitumor, antimalarial, antibacterial, antifungal, and other bioactivities. This foundation supports the potential for "5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" to possess similar diverse biological activities, offering clues for new drug discoveries (Shang et al., 2018).
Quinazoline Derivatives as Anticancer Drugs
The development of quinazoline derivatives has been a focal point in the search for new anticancer agents. Quinazolines are known to inhibit EGFR, among other therapeutic protein targets, suggesting their wide application in cancer treatment. The structural diversity observed in patented quinazoline compounds reflects their vast potential in targeting a wide range of proteins involved in cancer progression. This insight could imply that "5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" may also serve as a valuable lead compound in anticancer drug development (Ravez et al., 2015).
Chemical Insights Into Synthetic Chemistry of Quinazolines
The synthetic routes and methodologies for quinazolines have evolved, highlighting their importance in medicinal chemistry. The broad range of biological properties attributed to quinazolines, including antibacterial, antifungal, anti-HIV, and anticancer activities, emphasizes the significance of developing novel quinazolines. This evolution in synthetic chemistry may offer new avenues for the synthesis and potential application of "5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one" in treating various diseases (Faisal & Saeed, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13(2)18-20(26)24-19(23-18)15-10-6-7-11-16(15)22-21(24)27-12-17(25)14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIIPDUTYAYIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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